molecular formula C21H20FNO5S B2902420 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide CAS No. 946319-26-2

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2902420
CAS No.: 946319-26-2
M. Wt: 417.45
InChI Key: LZNKRVCNBIPROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative featuring a unique combination of functional groups:

  • 4-Methoxybenzamide core: A common pharmacophore in bioactive molecules, known for modulating solubility and receptor interactions .
  • 4-Fluoro-3-methylbenzenesulfonyl substituent: This electron-withdrawing group likely improves metabolic stability and target binding compared to simpler sulfonamides .

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c1-14-12-17(9-10-18(14)22)29(25,26)20(19-4-3-11-28-19)13-23-21(24)15-5-7-16(27-2)8-6-15/h3-12,20H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKRVCNBIPROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonyl and Benzamide Families

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) Biological Relevance
Target Compound C24H26FN3O3 (estimated) 4-Methoxybenzamide, 4-fluoro-3-methylbenzenesulfonyl N/A Potential kinase/SHP2 inhibition*
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (16) C19H18N2O2 4-Methoxybenzamide, indole 132.8–134.3 TLR4 modulation
(Z)-3-(5-((3-Oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)-N-phenylbenzamide (SBI-5923) C25H16N2O3S Benzothiophenone, furan N/A SHP2 inhibition (IC50 = 0.12 µM)
N-{4-[2-(Furan-2-ylmethylene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide (3q) C21H18N3O4 Hydrazinecarbonyl bridge, furan 279 Cytotoxic activity (IC50 = 8.2 µM†)
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide C19H17ClFNO6S2 Dual sulfonamide, chloro substituent N/A Unreported

*Hypothesized based on structural similarity to SHP2 inhibitors ; †Average IC50 across cancer cell lines .

Key Observations:
  • Substituent Impact on Activity: The 4-methoxybenzamide group is conserved in compounds with diverse targets (TLR4, SHP2, cytotoxicity), suggesting its role as a versatile scaffold . Sulfonyl vs. Sulfonamide: The target compound’s benzenesulfonyl group may confer greater stability than sulfonamides (e.g., ) due to reduced susceptibility to hydrolysis. Furan Positioning: In SBI-5923 , the furan is conjugated to a benzothiophenone, enabling π-stacking with hydrophobic enzyme pockets. In contrast, the target compound’s furan is linked via an ethyl group, which may alter binding kinetics.
  • Thermal Stability :

    • Compounds with rigid backbones (e.g., indole derivatives ) exhibit higher melting points (>130°C) compared to flexible analogues like the target compound (data needed).

Preparation Methods

Preparation of 4-Fluoro-3-Methylbenzenesulfonyl Chloride

This intermediate is synthesized via chlorosulfonation of 4-fluoro-3-methyltoluene. Using chlorosulfonic acid at 0–5°C for 4 hours achieves 85% conversion, followed by quenching with thionyl chloride.

Table 1: Optimization of Chlorosulfonation Conditions

Parameter Optimal Value Yield
Temperature 0–5°C 85%
Reaction Time 4 hours -
Chlorosulfonic Acid 1.2 equivalents -

Synthesis of 2-(Furan-2-yl)Ethylamine

Two routes are documented:

  • Reductive Amination : Furan-2-carbaldehyde reacts with nitroethane under hydrogenation (Pd/C, 50 psi H₂, 25°C) to yield 2-(furan-2-yl)ethylamine (72% yield).
  • Gabriel Synthesis : Furan-2-ylmethyl bromide reacts with potassium phthalimide, followed by hydrazinolysis (65% overall yield).

Sulfonylation Reaction

The critical step involves coupling 4-fluoro-3-methylbenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine. Adapted from, optimal conditions include:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (3 equivalents)
  • Temperature : 0°C → room temperature
  • Time : 12 hours

Equation 1 :
$$ \text{C}7\text{H}6\text{FClO}2\text{S} + \text{C}6\text{H}9\text{NO} \xrightarrow{\text{Et}3\text{N}} \text{C}{13}\text{H}{15}\text{FNO}_3\text{S} + \text{HCl} $$

Isolation via aqueous workup (10% HCl) and chromatography affords the sulfonamide intermediate in 78% yield.

Amide Coupling with 4-Methoxybenzoic Acid

The final step employs carbodiimide-mediated coupling:

  • Activation : 4-Methoxybenzoic acid (1.2 equivalents) treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Coupling : Reaction with the sulfonamide intermediate at pH 8–9 (N,N-diisopropylethylamine) for 18 hours.

Table 2: Amidation Optimization

Condition Outcome
EDC/HOBt, DMF, 25°C 68% yield
HATU, DCM, 0°C 73% yield
Without HOBt <30% yield

Purification via silica gel chromatography (ethyl acetate/hexanes) yields the title compound as a white solid.

Alternative Pathways and Mechanistic Considerations

Palladium-Catalyzed Cross-Coupling

A boronic ester derivative of furan (e.g., 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may couple with a halogenated sulfonamide precursor. Using dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (5 mol%) and sodium carbonate (2 M) at 80°C for 16 hours achieves 65% conversion.

One-Pot Sulfonylation-Amidation

Sequential addition of sulfonyl chloride and activated benzoic acid to the amine reduces purification steps but risks side reactions (e.g., over-sulfonylation).

Q & A

Q. What are the key structural features of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide, and how do they influence its reactivity?

The compound contains a benzamide core modified with a 4-methoxy group, a furan-2-yl substituent, and a 4-fluoro-3-methylbenzenesulfonyl moiety. The methoxy group enhances electron density in the aromatic ring, potentially improving binding to hydrophobic pockets in biological targets. The furan ring contributes π-π stacking interactions, while the sulfonyl group increases polarity, affecting solubility and metabolic stability. Comparative studies suggest that fluorinated substituents (e.g., 4-fluoro) can alter electronic properties and binding kinetics .

Q. What synthetic routes are commonly employed to prepare this compound, and what parameters optimize yield?

Synthesis typically involves multi-step reactions:

Sulfonylation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution.

Amide coupling : Using reagents like EDCI/HOBt to link the benzamide moiety.

Functionalization : Attaching the furan-2-yl ethyl group through Suzuki-Miyaura coupling or alkylation.
Critical parameters include:

  • Temperature : 60–80°C for sulfonylation to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) improve reaction homogeneity.
  • Catalyst : Pd(PPh₃)₄ for efficient cross-coupling .

Q. How is the compound characterized for purity and structural integrity?

Standard techniques include:

  • HPLC-MS : To confirm molecular weight and purity (>95%).
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm).
  • X-ray crystallography : Resolves stereochemistry, particularly for the sulfonyl and ethyl-furan groups .

Advanced Research Questions

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Molecular docking : Predicts binding modes to targets like kinases or GPCRs. Software (AutoDock Vina) identifies key residues (e.g., hydrogen bonds with the sulfonyl group).
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized receptors.
  • Fluorescence polarization assays : Quantifies competitive displacement of fluorescent probes (e.g., IC₅₀ values for enzyme inhibition) .

Q. How do structural analogs of this compound compare in terms of bioactivity and binding affinity?

Comparative studies highlight:

Analog Modification Impact on Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamideChloro vs. fluoro substituentReduced metabolic stability due to higher lipophilicity
N-(2-(furan-2-ylmethyl)-4-methoxybenzamideAbsence of sulfonyl groupLower binding affinity (ΔG = −7.2 kcal/mol vs. −9.1 kcal/mol)
Fluorinated derivatives generally exhibit improved target selectivity, while methoxy groups enhance solubility .

Q. What contradictions exist in reported data on this compound’s pharmacokinetic properties, and how can they be resolved?

  • Contradiction : Some studies report high metabolic stability (t₁/₂ > 6 hrs in liver microsomes), while others note rapid clearance (t₁/₂ = 1.5 hrs).
  • Resolution : Variability may arise from assay conditions (e.g., species-specific cytochrome P450 isoforms). Standardized protocols using human hepatocytes and LC-MS/MS quantification are recommended .

Q. How can computational modeling guide the optimization of this compound’s drug-likeness?

  • ADMET prediction : Tools like SwissADME assess permeability (LogP = 2.8), solubility (LogS = −4.2), and CYP450 inhibition.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with improved IC₅₀ values (R² = 0.89).
  • MD simulations : Reveal conformational stability of the sulfonyl-furan interaction in aqueous environments .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s in vitro bioactivity?

  • Negative controls : Vehicle (DMSO) and non-targeting analogs to rule out solvent artifacts.
  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : 8–12 concentrations to calculate EC₅₀/IC₅₀ with Hill slope validation .

Q. How can structural analogs be designed to mitigate off-target effects observed with this compound?

  • Bioisosteric replacement : Swap sulfonyl with sulfonamide to reduce hERG channel binding.
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near the furan ring to block non-specific interactions.
  • Proteomics profiling : Chemoproteomics identifies off-target proteins for rational redesign .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.